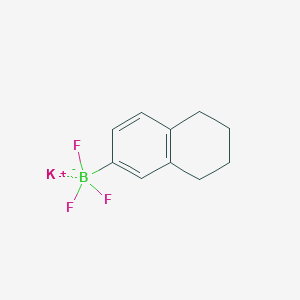![molecular formula C7H5F4NO B13561359 [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B13561359.png)
[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol: is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high electronegativity and thermal stability. The presence of fluorine atoms in organic molecules often imparts unique biological activities, making them valuable in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the diazonium tetrafluoroborate to introduce the fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactors and advanced fluorinating agents has improved the scalability and safety of these processes .
Analyse Des Réactions Chimiques
Types of Reactions: [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: Fluorinated pyridines are often explored for their potential biological activities. They can act as enzyme inhibitors, receptor agonists, or antagonists. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, fluorinated pyridines are used in the development of agrochemicals, such as herbicides and insecticides. Their unique properties make them effective in pest control and crop protection .
Mécanisme D'action
The mechanism of action of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- [5-(Trifluoromethyl)pyridin-2-yl]methanol
- [3-Fluoro-4-(trifluoromethyl)pyridin-2-yl]methanol
- [6-(Trifluoromethyl)pyridin-2-yl]methanol
Comparison: Compared to other fluorinated pyridines, [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol has a unique substitution pattern that can influence its chemical reactivity and biological activity. The presence of both fluoro and trifluoromethyl groups in specific positions on the pyridine ring can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions .
Propriétés
Formule moléculaire |
C7H5F4NO |
|---|---|
Poids moléculaire |
195.11 g/mol |
Nom IUPAC |
[6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H5F4NO/c8-6-5(7(9,10)11)2-1-4(3-13)12-6/h1-2,13H,3H2 |
Clé InChI |
NYMSHXGRSDBYLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1CO)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


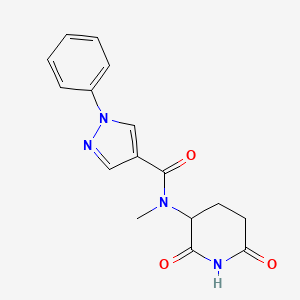
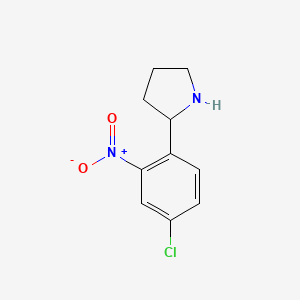
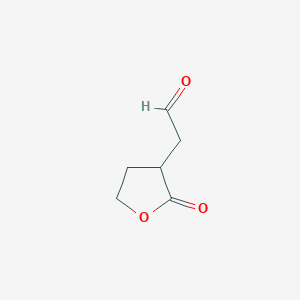
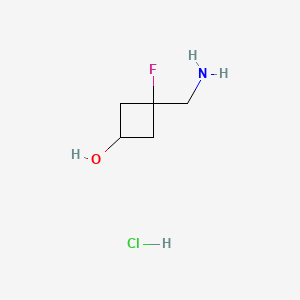
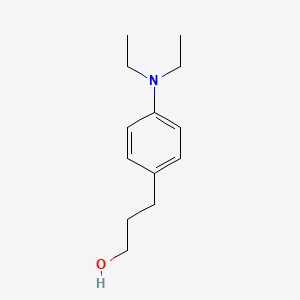
![7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13561338.png)

![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
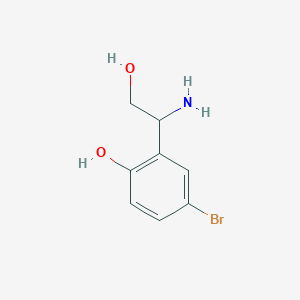
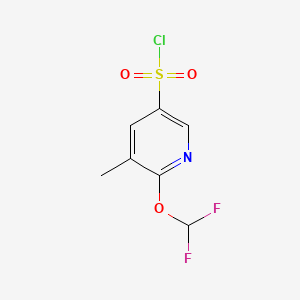
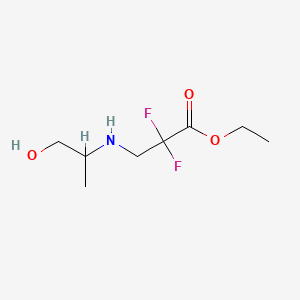
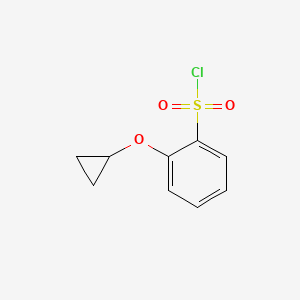
![tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate,exo](/img/structure/B13561363.png)
